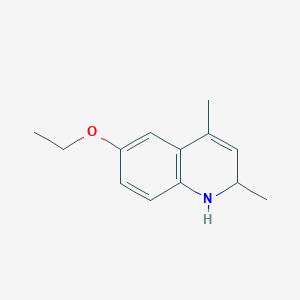

6-Ethoxy-2,4-dimethyl-1,2-dihydroquinoline

Description

Significance of 1,2-Dihydroquinoline (B8789712) Scaffolds in Synthetic Chemistry

The 1,2-dihydroquinoline core is a privileged scaffold in organic synthesis, serving as a crucial building block for a multitude of more complex molecules. nih.gov These partially saturated derivatives of quinoline (B57606) are recognized as key structural units in a large number of natural products and biologically active molecules. slideshare.net Their importance has driven continuous interest among synthetic chemists to develop novel and efficient strategies for their construction under mild and selective conditions. wordpress.comorganic-chemistry.org

Modern synthetic methods, moving beyond classical techniques, have employed transition-metal catalysis (using iron, gold, rhodium, and palladium) and metal-free approaches to create these structures. slideshare.netorganic-chemistry.org For instance, efficient routes have been developed involving the intramolecular allylic amination of specifically designed precursors. organic-chemistry.orgnumberanalytics.com The development of these methodologies allows for the synthesis of 1,2-dihydroquinoline derivatives in moderate to excellent yields, highlighting the adaptability and importance of this scaffold in contemporary research. researchgate.net The ongoing refinement of synthetic pathways, including those that are catalyst-controlled or proceed via cascade reactions, underscores the quest for greater efficiency and molecular diversity, enabling chemists to expand their synthetic capabilities. wordpress.com

Structural Characteristics and Chemical Nomenclature of 6-Ethoxy-2,4-dimethyl-1,2-dihydroquinoline within the Dihydroquinoline Class

The chemical identity of this compound is defined by its core heterocyclic structure and the specific placement of its functional groups. The foundational structure is a 1,2-dihydroquinoline, which consists of a benzene (B151609) ring fused to a dihydropyridine (B1217469) ring. This arrangement results in a bicyclic system where the pyridine (B92270) ring has been partially hydrogenated at the 1 and 2 positions.

The specific nomenclature of the title compound is derived as follows:

Quinoline : The base name for the fused benzene and pyridine ring system.

1,2-Dihydro : Indicates the saturation of the bond between the nitrogen at position 1 and the carbon at position 2.

6-Ethoxy : An ethoxy group (-OCH₂CH₃) is attached to the carbon at position 6 of the benzene ring.

2,4-Dimethyl : Methyl groups (-CH₃) are attached to the carbons at positions 2 and 4 of the dihydropyridine ring.

Therefore, the systematic IUPAC name for this compound is This compound .

While specific experimental data for this exact molecule is not widely documented, its key chemical properties can be inferred from its structure and comparison with its fully aromatic analogue, 6-Ethoxy-2,4-dimethylquinoline. nih.govchemspider.com

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₁₇NO |

| Molecular Weight | 203.28 g/mol |

| IUPAC Name | This compound |

| Core Structure | 1,2-Dihydroquinoline |

| Substituents | 6-ethoxy, 2-methyl, 4-methyl |

Note: Data is calculated based on chemical structure, as specific experimental records for this compound are not available in public databases. The molecular weight of the aromatic form is 201.26 g/mol . nih.gov

Historical Context of Dihydroquinoline Chemistry and its Evolution

The chemistry of quinolines has a rich history dating back to 1834, when quinoline was first isolated from coal tar. researchgate.netiipseries.org However, its correct structure as a fused benzene and pyridine ring was not proposed until several decades later. researchgate.net The development of methods to synthesize the quinoline skeleton was a major focus of 19th-century organic chemistry, leading to several named reactions that remain fundamental to the field.

The Skraup synthesis , discovered by Czech chemist Zdenko Hans Skraup in 1880, is a classic method for producing quinolines. wikipedia.orgpharmaguideline.com In its archetypal form, it involves reacting aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.org The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes addition with aniline, followed by cyclization and oxidation to form the quinoline ring. wordpress.compharmaguideline.com A key intermediate in this process is a 1,2-dihydroquinoline, which is subsequently oxidized to the final aromatic product. pharmaguideline.com

A significant evolution of this method is the Doebner-von Miller reaction , which provides a more versatile route to substituted quinolines. wikipedia.orgsynarchive.com This reaction uses α,β-unsaturated aldehydes or ketones instead of glycerol, allowing for the synthesis of a wider variety of quinoline derivatives. iipseries.orgwikipedia.org For instance, reacting an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst can produce 2,4-disubstituted quinolines. iipseries.orgslideshare.net The synthesis of this compound could theoretically be achieved via a Doebner-von Miller type reaction using p-phenetidine (B124905) (4-ethoxyaniline) and an appropriate α,β-unsaturated carbonyl precursor, followed by controlled reaction conditions to isolate the dihydroquinoline intermediate without full oxidation.

These historical syntheses laid the groundwork for the myriad of modern techniques used today, which offer milder conditions, greater substrate scope, and improved yields for producing dihydroquinoline derivatives. organic-chemistry.orgresearchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H17NO |

|---|---|

Molecular Weight |

203.28 g/mol |

IUPAC Name |

6-ethoxy-2,4-dimethyl-1,2-dihydroquinoline |

InChI |

InChI=1S/C13H17NO/c1-4-15-11-5-6-13-12(8-11)9(2)7-10(3)14-13/h5-8,10,14H,4H2,1-3H3 |

InChI Key |

FATPYMQBVMQDCF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=C(C=C1)NC(C=C2C)C |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 6 Ethoxy 2,4 Dimethyl 1,2 Dihydroquinoline

Oxidative Transformations and Radical Chemistry of Dihydroquinolines

The antioxidant activity of dihydroquinolines is intrinsically linked to their ability to undergo oxidative transformations. These processes involve radical intermediates and lead to a range of stable and transient products.

Reaction Mechanisms with Alkylperoxyl Radicals and Aminyl Radical Intermediates in Dihydroquinoline Systems

The primary antioxidant mechanism of dihydroquinolines involves their reaction with harmful radicals, such as alkylperoxyl radicals (ROO•). This process is a free-radical chain reaction. The dihydroquinoline molecule, possessing a labile hydrogen atom on the nitrogen of its secondary amine, can donate this hydrogen to a peroxyl radical. This action neutralizes the reactive radical and results in the formation of a more stable aminyl radical centered on the dihydroquinoline nitrogen.

Nitrogen-centered radicals, particularly aminyl radicals, are key intermediates in these reactions. nih.gov The generation of these aminyl radicals can be achieved through the oxidation of the parent amine (RR′N–H) by single-electron oxidizing agents. nih.gov These electrophilic aminyl radical species can then participate in further reactions, including radical additions. nih.gov The stability of the resulting aminyl radical is crucial to the antioxidant efficacy of the parent compound. In the case of 6-ethoxy-2,4-dimethyl-1,2-dihydroquinoline, the aminyl radical is stabilized by resonance within the heterocyclic ring system. This radical can then react with another peroxyl radical, terminating the radical chain reaction.

Formation of Oxidative By-products: Quinone Imines, Nitroxide Radicals, and Aromatized Quinolines (e.g., 2,4-dimethyl-6-ethoxyquinoline) from Dihydroquinolines

The oxidation of this compound and related systems yields several key by-products. nih.gov These transformations are not only part of its metabolic fate but also integral to its chemistry in various environments. nih.gov

Quinone Imines: These compounds are a class of reactive metabolites that can be formed through the oxidation of aromatic amines and phenols. nih.govnih.gov In the context of dihydroquinolines, oxidation can lead to the formation of quinone imine structures. For instance, 2,6-dihydro-2,2,4-trimethyl-6-quinone imine has been identified as an oxidation product of ethoxyquin (B1671625). nih.govcapes.gov.br Quinone imines are known for their electrophilic nature and can be highly reactive. nih.gov

Nitroxide Radicals: A significant pathway in the oxidative chemistry of dihydroquinolines is the formation of stable nitroxide radicals. nih.gov The aminyl radical intermediate can be further oxidized to a nitroxide radical. Specifically, 1,2-dihydro-6-ethoxy-2,2,4-trimethylquinoline nitroxide is a known oxidation product of ethoxyquin. nih.govcapes.gov.br These stable free radicals are themselves potent antioxidants. nih.govnih.gov They can participate in redox cycling, scavenging superoxide (B77818) radicals and inhibiting damaging Fenton reactions. nih.govnih.gov

Aromatized Quinolines: Aromatization represents a significant transformation pathway for dihydroquinolines. acs.org This process involves the loss of substituents from the heterocyclic ring to form the more stable aromatic quinoline (B57606) system. For this compound, this results in the formation of 2,4-dimethyl-6-ethoxyquinoline. nih.govcapes.gov.br This aromatization can be initiated by various reagents associated with homolytic bond cleavage, such as peroxides, and can proceed via a free-radical chain mechanism. acs.org

| By-product Type | Specific Example | Formation Pathway | Significance |

|---|---|---|---|

| Aromatized Quinoline | 2,4-Dimethyl-6-ethoxyquinoline | Oxidative loss of substituents from the dihydro- ring | Stable end-product of oxidation. nih.govcapes.gov.br |

| Nitroxide Radical | 1,2-Dihydro-6-ethoxy-2,2,4-trimethylquinoline nitroxide | Oxidation of the aminyl radical intermediate | A stable radical with antioxidant properties. nih.govnih.gov |

| Quinone Imine | 2,6-Dihydro-2,2,4-trimethyl-6-quinone imine | Oxidation of the dihydroquinoline ring | A reactive metabolite. nih.govnih.gov |

Dimerization and Polymerization Processes in 1,2-Dihydroquinoline (B8789712) Systems

Under certain conditions, 1,2-dihydroquinolines can undergo dimerization and polymerization. These reactions often compete with or follow oxidative pathways.

Studies on 1,2-dihydro-2,2,4-trimethylquinoline have confirmed the formation of a specific dimer. rsc.org This process can be influenced by the reaction conditions and the presence of oxidizing agents. For instance, 1,8′-di(1,2-dihydro-6-ethoxy-2,2,4-trimethylquinoline) has been identified as an oxidation product of ethoxyquin, indicating that dimerization can be linked to oxidative coupling. nih.gov

Furthermore, the polymerization of 2,2,4-trimethyl-1,2-dihydroquinoline (B116575) derivatives can occur, leading to the formation of poly(2,2,4-trimethyl-1,2-dihydroquinoline). haz-map.com These oligomeric and polymeric materials are often observed as by-products in reactions involving dihydroquinolines, particularly under acidic conditions or upon prolonged storage.

Heterocyclic Ring Transformations and Rearrangements

The dihydroquinoline scaffold is a versatile building block for the synthesis of more complex heterocyclic systems through various ring transformation and rearrangement reactions.

Cyclization Reactions Leading to Novel Polycyclic Systems Incorporating Dihydroquinoline Fragments

The dihydroquinoline nucleus can be annulated to construct novel polycyclic frameworks. Intramolecular cyclization reactions are a powerful tool for creating complex, alkaloid-like aza-heterocycles. rsc.org For example, dihydroquinolines can undergo cyclization to form tetracyclic systems. nih.gov These reactions often involve the formation of new carbon-carbon or carbon-heteroatom bonds, leading to fused ring systems with potential biological activities. nih.govnih.gov One such transformation involves the sulfurization of dihydroquinolines in dimethylformamide, which can lead to the formation of 4,5-dihydro-1H- acs.orgnih.govdithiolo[3,4-c]quinoline-1-thiones, a class of tetracyclic compounds. nih.govmdpi.com

Formation of Dithiol-Thiones and Thioamides from Dihydroquinoline Carbaldehydes

Derivatives of dihydroquinolines, specifically those containing a carbaldehyde group, are valuable precursors for synthesizing sulfur-containing heterocycles like dithiol-thiones and thioamides. The reaction of N-alkyl-2,2,4-trimethyl-1,2-dihydroquinoline-6-carbaldehydes with elemental sulfur is a key method for these transformations. bibliomed.org

When reacted with an excess of elemental sulfur in a solvent like dimethylformamide (DMF), often in the presence of a secondary amine, these carbaldehydes can undergo a complex reaction sequence to yield 5-alkyl-8-(carbonothioyl)-4,5-dihydro-4,4-dimethyl-1H- acs.orgnih.govdithiolo[3,4-c]quinoline-1-thiones. bibliomed.org

Alternatively, by modifying the reaction conditions, specifically the amount of sulfur, the same starting materials can be converted into thioamides. This is achieved through a three-component reaction of the dihydroquinoline carbaldehyde, a cyclic secondary amine, and a controlled amount of elemental sulfur in refluxing DMF. bibliomed.org This transformation is a variation of the Willgerodt-Kindler reaction, which is a well-established method for converting aryl alkyl ketones or benzaldehydes into the corresponding thioamides. bibliomed.orgchemrxiv.org

| Starting Material | Reagents | Product Type | Reaction Type |

|---|---|---|---|

| N-Alkyl-2,2,4-trimethyl-1,2-dihydroquinoline-6-carbaldehyde | Excess Elemental Sulfur, Secondary Amine, DMF | Dithiol-Thione | Sulfurization/Cyclization bibliomed.org |

| N-Alkyl-2,2,4-trimethyl-1,2-dihydroquinoline-6-carbaldehyde | Elemental Sulfur (1.33 eq), Secondary Amine, DMF | Thioamide | Three-component/Willgerodt-Kindler type bibliomed.org |

Hydrolysis and De-alkylation Reactions in Dihydroquinoline Derivatives (e.g., Formation of Hydroxy-dihydroquinolines)

The chemical transformation of dihydroquinoline derivatives through hydrolysis and de-alkylation reactions represents a significant pathway for the synthesis of novel compounds, particularly hydroxy-dihydroquinolines. These reactions involve the cleavage of ether linkages within the dihydroquinoline structure, leading to the formation of a hydroxyl group, which can significantly alter the molecule's biological and chemical properties.

One of the key transformations in this category is the de-alkylation of alkoxy-substituted dihydroquinolines. A notable example of this is the conversion of 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline to 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline. This reaction is effectively achieved by treating the ethoxy derivative with hydrobromic acid, which facilitates the cleavage of the ethyl group from the oxygen atom at the 6-position of the quinoline ring. researchgate.net This process highlights a robust method for the synthesis of hydroxylated dihydroquinolines from their alkoxy precursors.

While direct studies on the hydrolysis of this compound are not extensively detailed in the available literature, the principles of acid-catalyzed ether hydrolysis are well-established in organic chemistry. It is anticipated that under acidic conditions, the ethoxy group of this compound would undergo protonation, making the adjacent carbon atom susceptible to nucleophilic attack by water. This would lead to the cleavage of the C-O bond of the ether and subsequent formation of the corresponding 6-hydroxy-2,4-dimethyl-1,2-dihydroquinoline and ethanol.

The synthesis of various hydroxy-dihydroquinoline derivatives has been successfully achieved through different synthetic routes, underscoring the importance of the hydroxyl group in the functionalization of the quinoline scaffold. nih.govgoogle.com For instance, one-pot, three-component protocols have been developed for the synthesis of 7-hydroxy-4-phenyl-1,2-dihydroquinoline derivatives, demonstrating the accessibility of these hydroxylated structures. nih.gov

The table below summarizes the key transformation discussed, providing a clear example of a de-alkylation reaction leading to the formation of a hydroxy-dihydroquinoline derivative.

| Starting Material | Reagent | Product | Reaction Type | Reference |

| 6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline | Hydrobromic Acid | 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline | De-alkylation | researchgate.net |

This de-alkylation reaction is a critical pathway for accessing hydroxy-dihydroquinolines, which are valuable intermediates and target molecules in medicinal chemistry and materials science. The reactivity of the alkoxy group in dihydroquinoline derivatives provides a handle for further molecular modifications.

Spectroscopic Characterization and Analytical Methodologies for 6 Ethoxy 2,4 Dimethyl 1,2 Dihydroquinoline

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation of Dihydroquinolines

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of dihydroquinolines. By analyzing the chemical shifts, coupling constants, and integration of signals in both proton (¹H) and carbon-¹³ (¹³C) NMR spectra, chemists can piece together the precise arrangement of atoms within the molecule. rsc.org

For instance, in the ¹H NMR spectrum of a related compound, N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline, distinct signals can be assigned to the protons in different chemical environments. chemicalbook.com The aromatic protons on the quinoline (B57606) ring typically appear in the downfield region (around 7-8 ppm), while the protons of the ethoxy and methyl groups resonate at higher fields. chemicalbook.com Similarly, ¹³C NMR provides detailed information about the carbon skeleton. rsc.orgrsc.org The chemical shifts of the carbon atoms in the aromatic ring, the C=C double bond, and the aliphatic side chains provide a complete picture of the carbon framework. rsc.org Advanced NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can further establish the connectivity between different parts of the molecule. rsc.org

Vibrational Spectroscopy (IR) for Functional Group Identification in Dihydroquinoline Compounds

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. ponder.ing It works on the principle that chemical bonds vibrate at specific frequencies, and when a molecule is irradiated with infrared light, it will absorb the frequencies that match its vibrational modes. ponder.ing For dihydroquinoline compounds, IR spectroscopy can confirm the presence of key functional groups. rsc.orgnih.gov

The IR spectrum is typically divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹). oregonstate.edu The functional group region is particularly useful for identifying characteristic bonds. libretexts.orgpressbooks.pub For 6-Ethoxy-2,4-dimethyl-1,2-dihydroquinoline, one would expect to observe characteristic absorption bands corresponding to:

N-H stretching: A sharp to broad band in the region of 3300-3500 cm⁻¹ indicates the presence of the secondary amine in the dihydroquinoline ring. pressbooks.pub

C-H stretching: Absorptions around 2850-3000 cm⁻¹ are indicative of the C-H bonds in the methyl and ethoxy groups. libretexts.orgresearchgate.net

C=C stretching: Peaks in the 1610-1680 cm⁻¹ range are characteristic of the aromatic ring and the C=C bond within the dihydroquinoline ring. ponder.ing

C-O stretching: The presence of the ethoxy group is confirmed by a strong absorption band in the 1000-1300 cm⁻¹ region. libretexts.org

The fingerprint region contains a complex pattern of peaks that are unique to the specific molecule, arising from complex deformations and skeletal vibrations. oregonstate.edu While harder to interpret directly, this region can be used for comparison with a known reference spectrum for definitive identification. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis of Dihydroquinolines

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of molecules by measuring their absorption of UV and visible light. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. researchgate.net The resulting spectrum, a plot of absorbance versus wavelength, reveals the wavelengths at which the molecule absorbs light most strongly (λmax).

For dihydroquinoline derivatives, the UV-Vis spectrum is influenced by the conjugated π-electron system of the quinoline ring. The position and intensity of the absorption bands can be affected by the nature and position of substituents on the ring. The electronic transitions in these systems are typically π → π* and n → π* transitions. The study of related quinoline derivatives shows that the electronic absorption spectra in the visible region are a key area of investigation. researchgate.net The analysis of these spectra, often supported by quantum-chemical simulations, helps in understanding the spatial and electronic structure of these molecules. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination of Dihydroquinolines

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. libretexts.orglibretexts.org When a molecule is introduced into the mass spectrometer, it is ionized, most commonly forming a molecular ion (M+•). libretexts.org This ion, along with fragment ions produced by its decomposition, are then separated based on their mass-to-charge ratio (m/z). libretexts.org

For this compound, the molecular ion peak in the mass spectrum would confirm its molecular weight. The fragmentation pattern provides a "fingerprint" that can be used for identification. The fragmentation of the molecular ion is not random; it breaks at the weakest bonds and in ways that form stable fragment ions. libretexts.org The fragmentation of related isoquinoline (B145761) alkaloids has been studied in detail, revealing characteristic patterns. nih.gov For example, the loss of small, stable neutral molecules like ammonia (B1221849) (NH₃) or ethene (CH₂=CH₂) can be a diagnostic fragmentation pathway for certain types of alkaloids. nih.gov The analysis of these patterns, often aided by high-resolution mass spectrometry (HRMS) which provides highly accurate mass measurements, is crucial for distinguishing between isomers and for elucidating the structure of unknown compounds. nih.govresearchgate.net

Advanced Chromatographic Techniques for Separation and Quantification of Dihydroquinolines and Their Transformation Products

Chromatography is a fundamental separation technique in chemical analysis. ijpsjournal.comresearchgate.net For complex mixtures containing dihydroquinolines and their potential transformation products, advanced chromatographic methods are essential for accurate separation and quantification. ijpsjournal.com These techniques are widely used in various fields, including pharmaceutical analysis. ijpsjournal.commdpi.com

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Dihydroquinoline Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally unstable compounds. ijpsjournal.commdpi.com In the context of dihydroquinolines, reversed-phase HPLC (RP-HPLC) is a common approach. scispace.com In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. By carefully selecting the column, mobile phase composition, and detector (e.g., UV or fluorescence), it is possible to achieve excellent separation and sensitive detection of dihydroquinolines and their metabolites. scispace.comnih.gov For instance, a liquid chromatography method with fluorescence detection has been developed for the analysis of the related antioxidant ethoxyquin (B1671625) and its metabolites in fish products. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly suited for volatile and semi-volatile compounds. ijpsjournal.com The sample is first vaporized and separated in the gas chromatograph based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer for detection and identification. GC-MS methods have been successfully developed for the determination of quinoline in various matrices. researchgate.net This technique offers high sensitivity and specificity, making it suitable for trace analysis. nih.govmdpi.com For example, a GC-MS method was developed for the simultaneous determination of ethoxyquin and its oxidation products in animal tissues. nih.gov

Traveling-Wave Ion Mobility Spectrometry Coupled with Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) for Complex Dihydroquinoline Mixtures

For particularly complex mixtures, the coupling of additional separation dimensions can provide enhanced resolution. Traveling-wave ion mobility spectrometry (TWIMS) is an advanced technique that separates ions in the gas phase based on their size, shape, and charge. nih.govnih.gov When coupled with a high-resolution mass spectrometer like a quadrupole time-of-flight (QTOF-MS), it provides a powerful analytical tool. researchgate.net

In this setup, ions are first separated by their mobility in the TWIMS cell before entering the QTOF-MS for mass analysis. nih.gov This two-dimensional separation (ion mobility and m/z) allows for the resolution of isomers and isobars that would co-elute in a standard chromatographic separation. The fundamentals of TWIMS have been extensively studied, and its ability to disperse ion mixtures allows for the simultaneous measurement of multiple species. nih.govnih.gov This technique is particularly valuable for the analysis of complex biological or environmental samples where numerous dihydroquinoline derivatives and their transformation products might be present. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection in Dihydroquinoline Oxidative Pathways

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, stands as a powerful and direct technique for the detection and characterization of paramagnetic species, including free radicals. In the context of this compound, EPR spectroscopy is instrumental in elucidating its antioxidant mechanism by identifying the transient radical intermediates formed during the scavenging of pro-oxidant species. The oxidative pathways of dihydroquinolines often involve the formation of aminyl radicals centered on the nitrogen atom within the heterocyclic ring.

Detailed EPR studies have been conducted on close structural analogs of this compound, such as 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline, which provide significant insights into the nature of the radicals formed. rsc.org When these compounds function as antioxidants, they typically donate a hydrogen atom from their N-H group to a propagating radical, leading to the formation of a stabilized 1,2-dihydroquinolin-1-yl radical. rsc.org

The EPR spectrum of such a radical provides a fingerprint that allows for its unambiguous identification and characterization. The primary features of the EPR spectrum are the g-factor and the hyperfine splitting constants. The g-factor is a dimensionless quantity that is characteristic of the radical's electronic environment. The hyperfine splitting arises from the interaction of the unpaired electron with magnetic nuclei (e.g., ¹⁴N, ¹H) within the radical structure, providing detailed information about the distribution of the unpaired electron's spin density across the molecule.

In studies of 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline, the initially formed 1,2-dihydroquinolin-1-yl radical is characterized by a complex EPR spectrum resulting from the coupling of the unpaired electron with the nitrogen nucleus and various protons on the quinoline ring system. rsc.org The observed hyperfine splittings indicate that the unpaired electron is extensively delocalized over the aromatic ring, a key factor contributing to the stability of this radical and, consequently, the antioxidant efficacy of the parent molecule. rsc.org A significant portion of the spin density is found at the C(8) position of the quinoline ring. rsc.org

The following table summarizes the key EPR spectral data for the 1,2-dihydro-6-ethoxy-2,2,4-trimethylquinolin-1-yl radical, which serves as a close model for the radical derived from this compound.

| Radical Species | g-factor | Hyperfine Splitting Constants (a) in mT |

| 1,2-dihydro-6-ethoxy-2,2,4-trimethylquinolin-1-yl | ~2.0046 | a(N) = 0.78, a(H-5) = 0.39, a(H-7) = 0.39, a(H-8) = 0.58, a(H-CH₃ at C4) = 0.33 |

Data obtained from studies on 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline in heptane (B126788) solution. rsc.org

The decay of these aminyl radicals has been shown to follow second-order kinetics, with the rate being influenced by steric factors around the nitrogen atom and the C(8) position. rsc.org For instance, the presence of a methyl group at the 8-position significantly slows down the decay rate by sterically hindering the formation of a 1,8'-dimer. rsc.org

Furthermore, in the presence of oxygen, the initially formed aminyl radical can react to form a nitroxide radical. rsc.org This transformation is also readily detectable by EPR spectroscopy, as nitroxides exhibit characteristic and highly stable EPR spectra. The formation of nitroxide radicals is a crucial aspect of the antioxidant mechanism of some secondary amines, as these species can act as potent radical scavengers themselves.

Theoretical and Computational Investigations of 6 Ethoxy 2,4 Dimethyl 1,2 Dihydroquinoline

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Conformation of Dihydroquinolines

Density Functional Theory (DFT) is a cornerstone of computational chemistry for studying the electronic structure of molecules. nih.gov By calculating the electron density, DFT methods can determine the optimized molecular geometry, vibrational frequencies, and various electronic properties. scirp.org For dihydroquinoline derivatives, DFT studies provide critical insights into their stability, reactivity, and spectroscopic characteristics.

Detailed research findings from DFT calculations on quinoline (B57606) derivatives reveal key structural and electronic parameters. The optimization of the molecular geometry, performed without constraints, is the first step in these calculations to find the most stable conformation of the molecule. scirp.org These studies often employ functionals like B3LYP combined with basis sets such as 6-31G(d) or 6-311G(d,p) to achieve a balance between accuracy and computational cost. researchgate.netresearchgate.net

A crucial aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap (ΔE) between HOMO and LUMO is a significant indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A large energy gap suggests high stability and low reactivity. researchgate.net Furthermore, the Molecular Electrostatic Potential (MEP) map, another output of DFT calculations, helps to identify the reactive sites within the molecule, indicating regions that are prone to electrophilic or nucleophilic attack. researchgate.net

Table 1: Key Parameters from DFT Studies on Quinoline Derivatives

| Parameter | Description | Significance | Reference |

| Optimized Geometry | The lowest energy 3D arrangement of atoms (bond lengths, bond angles). | Determines the most stable molecular conformation. | scirp.org |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Indicates chemical reactivity, kinetic stability, and electronic transport properties. A large gap implies high stability. | nih.govresearchgate.net |

| Molecular Electrostatic Potential (MEP) | A 3D map of the charge distribution around the molecule. | Helps predict reactive sites for electrophilic and nucleophilic attacks. | researchgate.net |

| Vibrational Frequencies | Calculated frequencies corresponding to infrared and Raman spectra. | Used to assign and interpret experimental spectroscopic data. | researchgate.net |

Computational Elucidation of Reaction Mechanisms in Dihydroquinoline Chemistry

Understanding the precise step-by-step process of a chemical reaction is fundamental to controlling its outcome. Computational chemistry offers powerful methods to elucidate complex reaction mechanisms, providing insights that are often difficult to obtain through experiments alone. rsc.orgresearchgate.net This approach involves mapping the potential energy surface (PES) of a reaction to identify reactants, products, intermediates, and, most importantly, the transition states that connect them. smu.edu

The process begins with the calculation of the relative energies of all stationary points on the potential energy surface. smu.edu Advanced methods like the Reaction Path Hamiltonian (RPH) can then be used to follow the reaction pathway, detailing the energetic and structural changes that occur as reactants are converted to products. smu.edu This allows for the partitioning of the reaction mechanism into distinct phases, such as reactant preparation, chemical transformation at the transition state, and product relaxation. smu.edu

Table 2: General Steps in Computational Elucidation of a Reaction Mechanism

| Step | Description | Computational Method/Tool | Reference |

| 1. Stationary Point Identification | Locate the 3D structures and energies of reactants, intermediates, transition states, and products. | Geometry Optimization, Frequency Calculations | smu.edu |

| 2. Transition State Verification | Confirm that the identified transition state structure has exactly one imaginary frequency corresponding to the reaction coordinate. | Vibrational Frequency Analysis | rsc.org |

| 3. Reaction Path Following | Map the minimum energy path connecting reactants to products through the transition state. | Intrinsic Reaction Coordinate (IRC) Calculations | smu.edu |

| 4. Energy Profile Construction | Plot the energy of the system along the reaction coordinate to visualize energy barriers. | Single-Point Energy Calculations at a high level of theory. | researchgate.net |

| 5. Mechanistic Analysis | Analyze structural and electronic changes along the reaction path to describe the chemical process in detail. | Distortion/Interaction Model, Reaction Valley Approach (URVA) | researchgate.netsmu.edu |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Dihydroquinoline Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a compound to its biological activity. wikipedia.orglongdom.org These in silico models are essential in drug discovery for predicting the activity of new or untested compounds, prioritizing them for synthesis, and optimizing lead compounds. jocpr.com The fundamental principle of QSAR is that the biological activity of a substance is a function of its physicochemical and structural properties. wikipedia.orglongdom.org

The development of a QSAR model involves several key steps. First, a dataset of compounds with known activities is collected. nih.gov Then, for each molecule, a set of numerical values known as molecular descriptors is calculated. nih.gov These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. jocpr.com Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical relationship is established between these descriptors and the observed biological activity. longdom.orgnih.gov

For dihydroquinoline derivatives, QSAR models can be developed to predict their potential as, for example, anticancer agents or enzyme inhibitors. nih.govresearchgate.net The resulting model, once rigorously validated, can be used to screen virtual libraries of related compounds to identify new candidates with potentially enhanced activity. jocpr.com This computational screening significantly accelerates the drug discovery process by focusing laboratory efforts on the most promising molecules. longdom.org

Table 3: Common Molecular Descriptors Used in QSAR Modeling

| Descriptor Type | Examples | Description | Reference |

| 1D Descriptors | Molecular Weight, Atom Count | Basic properties derived directly from the molecular formula. | longdom.org |

| 2D Descriptors | Topological Indices, cLogP, Hydrogen Bond Donors/Acceptors | Properties derived from the 2D representation of the molecule, describing connectivity and physicochemical properties. | longdom.orgnih.gov |

| 3D Descriptors | Molecular Volume, Surface Area, Dipole Moment | Properties derived from the 3D conformation of the molecule. | nih.gov |

| Quantum Chemical | HOMO/LUMO energies, Mulliken charges | Descriptors calculated using quantum mechanics that describe the electronic properties of the molecule. | researchgate.net |

Prediction of Activity Spectra for Substances (PASS) for Exploring Potential Chemical Reactivities of Hydroquinolines

The Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts a wide range of biological activities for a given chemical structure. nih.gov The underlying principle is that a compound's biological activity is a function of its structure. nih.gov The PASS algorithm works by comparing the structure of a query compound against a massive training set containing tens of thousands of substances with known biological activities. genexplain.com

Based on this comparison, PASS provides a list of potential biological activities, each with a corresponding probability of being active (Pa) and inactive (Pi). genexplain.comgenexplain.com These predictions cover thousands of effects, including pharmacotherapeutic actions, mechanisms of action, specific toxicities, and metabolic interactions. nih.govway2drug.com A prediction of Pa > Pi for a particular activity suggests that the compound is likely to exhibit that activity, making it a candidate for further experimental testing. genexplain.com

For hydroquinoline derivatives like 6-Ethoxy-2,4-dimethyl-1,2-dihydroquinoline, the PASS tool can be used to explore its "hidden" therapeutic potential and possible mechanisms of action even before it is synthesized or tested in a lab. nih.govway2drug.com By generating a broad biological activity spectrum, PASS can help identify novel applications for existing compounds or guide the design of new molecules with a desired activity profile. nih.gov The average accuracy of PASS predictions is reported to be around 95%, making it a valuable resource for initial screening in drug discovery and chemical biology. genexplain.com

Table 4: Example Format of PASS Prediction Output

| Predicted Activity | Pa (Probability "to be active") | Pi (Probability "to be inactive") | Interpretation | Reference |

| Antihypertensive | 0.850 | 0.012 | High probability of being active as an antihypertensive agent. | genexplain.comgenexplain.com |

| Acetylcholinesterase inhibitor | 0.725 | 0.045 | Likely to be an acetylcholinesterase inhibitor. | genexplain.comgenexplain.com |

| Hepatoprotective | 0.610 | 0.150 | Probable hepatoprotective activity. | genexplain.comgenexplain.com |

| Carcinogenicity | 0.250 | 0.350 | Unlikely to be carcinogenic (Pi > Pa). | genexplain.comgenexplain.com |

Research Applications and Derivative Chemistry of 6 Ethoxy 2,4 Dimethyl 1,2 Dihydroquinoline Motifs

Role of Dihydroquinoline Scaffolds in the Design of Novel Organic Molecules

The dihydroquinoline scaffold is a fundamental heterocyclic structure that has garnered significant attention in medicinal chemistry and organic synthesis. nih.govnih.gov As a partially saturated version of the quinoline (B57606) ring system, it offers a three-dimensional geometry that is highly advantageous for designing molecules that can interact effectively with biological targets. The inherent reactivity and potential for substitution on both the nitrogen atom and the carbocyclic ring allow for the creation of large libraries of compounds with diverse functionalities. researchgate.net

Dihydroquinolines and their parent compounds, quinolines, are present in numerous natural products and have been identified as key pharmacophores in a wide array of therapeutic agents. nih.gov The versatility of this scaffold is demonstrated by its presence in molecules with anticancer, antimalarial, antibacterial, anti-inflammatory, and antioxidant properties. nih.govnih.gov For instance, research has shown that certain dihydroquinoline derivatives exhibit potential as anticancer agents, highlighting the scaffold's utility in developing new oncological therapies. researchgate.net The ability to synthesize 1,2-dihydroquinoline (B8789712) and 1,4-dihydroquinoline (B1252258) isomers provides access to a broad range of derivatives with moderate to excellent yields, making this scaffold an accessible and valuable tool for drug discovery and the design of novel organic molecules. researchgate.net

Antioxidant Properties in Materials Science: Insights from Related Dihydroquinoline Structures for Polymer Stabilization

The chemical structure of dihydroquinolines, particularly those with secondary amine functionality, imparts significant antioxidant properties that are leveraged in materials science for the stabilization of polymers. specialchem.com These compounds function primarily as chain-terminating primary antioxidants, which interrupt the autoxidation cycle of organic materials by scavenging free radicals. specialchem.com Autoxidation, a process initiated by heat, light, or mechanical stress, leads to the formation of alkyl radicals that can degrade the polymer, causing loss of mechanical strength, changes in viscosity, and discoloration. specialchem.com Dihydroquinoline-based antioxidants effectively neutralize these reactive species, thereby protecting the polymer's integrity.

A prominent example is the polymerized form of 2,2,4-trimethyl-1,2-dihydroquinoline (B116575), known commercially as Antioxidant RD. This material is widely used in the rubber industry to protect natural and synthetic rubbers, such as chloroprene (B89495) rubber, from degradation caused by thermal oxidative aging and catalytic oxidation by metal ions. asianpubs.org Its higher molecular weight reduces diffusive loss, providing long-lasting protection, which is especially beneficial for rubber products used in demanding environments. asianpubs.org Similarly, the closely related compound 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline (Ethoxyquin) is recognized for its role as a rubber antioxidant. tcichemicals.com The mechanism involves the secondary amine group, which can donate a hydrogen atom to reactive peroxy and alkoxy radicals, thus terminating the oxidative chain reaction and preventing further polymer degradation. specialchem.com

Table 1: Application of Dihydroquinoline-Related Antioxidants in Polymer Stabilization

| Compound/Material | Polymer Application | Function | Reference |

| Polymerized 2,2,4-trimethyl-1,2-dihydroquinoline (Antioxidant RD) | Natural Rubber, Chloroprene Rubber | Protection against thermal and catalytic oxidation. | asianpubs.org |

| 6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline (Ethoxyquin) | Rubber | Antioxidant. | tcichemicals.com |

| Secondary Aromatic Amines (General Class) | Polyolefins, Polyurethanes, Rubber | Primary antioxidant (radical scavenger). | specialchem.com |

Derivatization Strategies for Modifying Dihydroquinoline Backbones

The dihydroquinoline backbone is amenable to a variety of chemical modifications, allowing chemists to fine-tune its properties for specific applications. These derivatization strategies typically focus on synthesizing salt derivatives to alter physical properties or on modifying the core structure through N-substitution and ring modifications to tailor reactivity.

One of the most straightforward methods for modifying the physicochemical properties of dihydroquinolines is through the formation of salt derivatives. The basic nitrogen atom within the heterocyclic ring readily reacts with acids to form salts, such as hydrochlorides or phosphates. This strategy is often employed to enhance the solubility and stability of the parent compound. For example, the hydrochloride salt of 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline has been synthesized and characterized. nih.gov The synthesis of such salts is a common practice in pharmaceutical chemistry to improve the bioavailability of active compounds. Synthetic routes, including one-pot methods for preparing hydrochloride salts of related heterocyclic systems like dihydroisoquinolines, have been developed to provide efficient access to these derivatives. google.com This process typically involves treating the free base form of the dihydroquinoline with an appropriate acid, leading to the precipitation of the corresponding salt.

Modifying the dihydroquinoline backbone through N-substitution and other ring alterations provides a powerful tool for creating derivatives with tailored reactivity and functionality. Substituting the hydrogen on the nitrogen atom can dramatically influence the electronic nature and steric environment of the molecule. For instance, attaching an electron-withdrawing group like a sulfonyl group to the nitrogen can alter the nucleophilicity of the aromatic ring, which is a key factor in electrophilic cyclization reactions used to build the quinoline system. nih.gov

A notable example of a highly functionalized dihydroquinoline is N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ). This compound, featuring an N-ethoxycarbonyl substitution, serves as an efficient coupling reagent in organic synthesis, particularly for promoting condensation reactions. wikipedia.org Furthermore, reaction conditions can be controlled to direct the transformation of dihydroquinoline precursors into a variety of other heterocyclic systems. For example, sequential reactions of 2-alkynylanilines with ketones can be guided by different acid catalysts to yield either 2,3-dihydroquinolin-4(1H)-ones or fully aromatic quinolines, demonstrating how ring structure can be manipulated. rsc.org These strategies showcase the chemical plasticity of the dihydroquinoline scaffold, enabling the synthesis of a diverse range of complex molecules.

Table 2: Examples of Dihydroquinoline Derivatization Strategies

| Strategy | Example Reactant/Reagent | Resulting Product/Function | Reference |

| Salt Formation | 6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline + HCl | 6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline hydrochloride | nih.gov |

| N-Substitution | Dihydroquinoline + Ethoxycarbonyl chloride | N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) | wikipedia.org |

| Ring Modification | 2-Alkynylanilines + Ketones (with p-toluenesulfonic acid) | 2,2,3-Substituted-2,3-dihydroquinolin-4(1H)-ones | rsc.org |

Exploration of Related Hydroquinoline Systems, Including Tetrahydroquinolines and other Quinoline-based Compounds

The chemical landscape surrounding 1,2-dihydroquinolines includes the fully reduced tetrahydroquinolines and the fully aromatic quinolines, each with distinct properties and applications. Tetrahydroquinolines, representing a more saturated form, are prevalent scaffolds in bioactive molecules. nih.gov They have been synthesized through various methods, including electrochemical hydrocyanomethylation or hydrogenation of quinolines, and have been investigated for a range of pharmacological activities, such as wound healing and anticancer effects. nih.govrsc.orgnih.gov The derivatization of tetrahydroisoquinolines, a structural isomer, has also been explored to enhance properties like antioxidant potential and enzyme inhibition. mdpi.com

Conversely, quinolines are the fully aromatized counterparts and can be synthesized directly from dihydroquinolines through oxidation reactions. nih.govacs.org This transformation is often achieved using oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.gov The quinoline ring itself is a cornerstone in medicinal chemistry, known for its rigid, planar structure. nih.govresearchgate.net It is subject to various chemical reactions, including electrophilic substitution, which typically occurs on the benzene (B151609) ring, and nucleophilic substitution, which favors the pyridine (B92270) ring. researchgate.netrsc.org The study of these related systems provides a broader context for understanding the chemical behavior and potential applications of the 6-ethoxy-2,4-dimethyl-1,2-dihydroquinoline motif, highlighting the synthetic pathways that connect these different oxidation states of the quinoline scaffold.

Future Directions and Emerging Research Avenues in 6 Ethoxy 2,4 Dimethyl 1,2 Dihydroquinoline Chemistry

Development of Sustainable and Green Synthetic Methodologies for Dihydroquinolines

The development of environmentally benign synthetic routes is a primary focus in modern chemistry. For dihydroquinolines, this involves moving away from harsh reagents and high temperatures towards greener alternatives. researchgate.net Key areas of development include the use of eco-friendly catalysts, alternative energy sources, and safer solvents. researchgate.netresearchgate.net

Recent advancements have highlighted the use of inexpensive and environmentally friendly catalysts like iron(III) chloride. rsc.orgnih.gov Iron-catalyzed methods, such as the intramolecular allylic amination of 2-aminophenyl-1-en-3-ols or alkyne-carbonyl metathesis, provide efficient access to 1,2-dihydroquinoline (B8789712) derivatives under mild conditions. rsc.orgorganic-chemistry.orgorganic-chemistry.org These catalysts are advantageous due to their low toxicity and cost-effectiveness. rsc.org

Nanocatalysts are also emerging as a superior alternative for quinoline (B57606) synthesis, offering high efficiency and recyclability, which addresses some drawbacks of traditional homogeneous and heterogeneous catalysts. acs.orgnih.gov Furthermore, methods utilizing microwave irradiation and solvent-free conditions are being developed to reduce reaction times and waste generation. researchgate.netresearchgate.net For instance, the use of L-(+)-tartaric acid in a deep eutectic solvent (DES) has been shown to be an efficient and green approach for synthesizing quinolone derivatives. researchgate.net

| Catalyst System | Key Advantages | Reaction Type Example | Reference |

|---|---|---|---|

| Iron(III) chloride (FeCl3) | Environmentally friendly, inexpensive, mild conditions. | Intramolecular alkyne-carbonyl metathesis. | rsc.orgnih.gov |

| Nanocatalysts (e.g., Fe3O4-based) | High efficiency, recyclability, alternative to traditional catalysts. | Friedländer annulation. | acs.orgnih.gov |

| Cobalt-based Catalysts | Effective for aerobic dehydrogenation of tetrahydroquinolines. | Aerobic dehydrogenation. | organic-chemistry.orgacs.org |

| L-(+)-tartaric acid in DES | Green, efficient, uses deep eutectic solvent. | Synthesis of quinolone derivatives. | researchgate.net |

In-depth Mechanistic Studies of Complex Transformation Pathways for 6-Ethoxy-2,4-dimethyl-1,2-dihydroquinoline

A deeper understanding of reaction mechanisms is crucial for optimizing synthetic protocols and controlling product formation. The acid-catalyzed disproportionation of 1,2-dihydroquinolines into quinoline and tetrahydroquinoline is a classic transformation that has been the subject of mechanistic re-evaluation.

The commonly accepted mechanism long involved a hydride transfer from the C-2 position of one dihydroquinoline molecule to the C-4 position of another protonated molecule. cdnsciencepub.comcdnsciencepub.com However, recent studies have shown this mechanism to be incorrect. cdnsciencepub.comcdnsciencepub.com Evidence now indicates that the reaction proceeds through a 3,4-dihydroquinoline intermediate. cdnsciencepub.comcdnsciencepub.com Isotopic labeling studies have been instrumental in disproving the direct hydride transfer mechanism, as they showed incompatible deuterium (B1214612) incorporation patterns in the reaction products. cdnsciencepub.com The proposed intermediate is shown to react via solvent addition rather than reduction under the reaction conditions. cdnsciencepub.com Understanding these nuanced pathways is essential for predicting and controlling the outcomes of reactions involving substituted dihydroquinolines like this compound.

Rational Design of Novel Dihydroquinoline Derivatives with Enhanced Chemical Functionalities

The dihydroquinoline scaffold is a versatile platform for developing new molecules with tailored properties. Rational design focuses on introducing specific functional groups to modulate the chemical and biological activity of the core structure.

A variety of synthetic strategies have been developed to create a diverse library of functionalized dihydroquinolines. Three-component reactions, for example, involving an aromatic amine, an aldehyde, and a 1,3-dicarbonyl compound, represent an efficient method for synthesizing potentially bioactive heterocycles. nih.gov The Doebner hydrogen-transfer reaction has been refined to synthesize quinolines from anilines with electron-withdrawing groups, which were previously low-yielding. acs.org

Other advanced methods include:

Iron(III) chloride-catalyzed intramolecular alkyne-carbonyl metathesis , which allows for the preparation of various functionalized 1,2-dihydroquinolines. rsc.orgnih.gov

Rhodium(III)-catalyzed C-H coupling of hydrazines with 3-methyleneoxetan-2-ones to yield 1,2-dihydroquinoline-3-carboxylic acids. organic-chemistry.org

Palladium-catalyzed alkylarylation of acrylamides with unactivated alkyl halides, which proceeds through a cascade radical pathway to form dihydroquinolinones. mdpi.com

These methodologies permit the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's properties for various applications.

| Synthetic Strategy | Description | Resulting Functionality | Reference |

|---|---|---|---|

| Three-Component Reactions | Condensation of anilines, aldehydes, and 1,3-dicarbonyls or other activated compounds. | Highly substituted quinoline and dihydroquinoline cores. | nih.gov |

| Doebner Hydrogen-Transfer Reaction | A modified three-component reaction for anilines with electron-withdrawing groups. | Substituted quinoline-4-carboxylic acids. | acs.org |

| Rh(III)-Catalyzed C-H Coupling | Coupling of hydrazines with 3-methyleneoxetan-2-ones. | 1,2-dihydroquinoline-3-carboxylic acids. | organic-chemistry.org |

| Cascade Radical Cyclization | Palladium-catalyzed reaction of acrylamides with alkyl halides. | Functionalized 3,4-dihydroquinolin-2(1H)-ones. | mdpi.com |

Advanced Spectroscopic Techniques for in situ Reaction Monitoring in Dihydroquinoline Synthesis and Transformations

Real-time monitoring of chemical reactions provides invaluable data on kinetics, transient intermediates, and reaction endpoints, leading to improved process control and understanding. spectroscopyonline.comrsc.org Advanced spectroscopic techniques are increasingly being applied to the synthesis of heterocyclic compounds like dihydroquinolines.

Fourier Transform Infrared (FTIR) Spectroscopy: In situ FTIR is a powerful tool for monitoring the progress of reactions in real-time. rsc.orgresearchgate.net It allows for the tracking of reactant consumption and product formation by observing changes in characteristic vibrational bands. For example, it has been used to monitor the formation of ketene (B1206846) intermediates in the synthesis of β-lactams and to study the reaction of aniline (B41778) and propanol (B110389) to generate quinolines. researchgate.netresearchgate.net

Raman Spectroscopy: This technique is complementary to IR spectroscopy and is particularly useful for monitoring reactions in aqueous media or for observing non-polar bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR provides detailed structural information about species in the reaction mixture, making it highly effective for identifying intermediates and determining reaction pathways. researchgate.net

Hyphenated Techniques: The combination of chromatography with spectroscopy (e.g., LC-IR) allows for the separation of complex reaction mixtures before spectroscopic analysis, aiding in the identification of individual components. numberanalytics.com

These advanced methods are crucial for developing robust and optimized synthetic processes for complex molecules like this compound. spectroscopyonline.com

| Technique | Principle | Application in Synthesis | Reference |

|---|---|---|---|

| In situ FTIR | Measures absorption of infrared radiation by molecular vibrations. | Real-time tracking of functional group changes, reaction kinetics, and endpoint determination. | rsc.orgresearchgate.net |

| In situ Raman | Measures inelastic scattering of monochromatic light. | Monitoring reactions in aqueous media, observing symmetric vibrations, and complementing IR data. | spectroscopyonline.com |

| In situ NMR | Uses magnetic properties of atomic nuclei to determine molecular structure. | Provides detailed structural information on reactants, products, and transient intermediates. | researchgate.net |

| 2D-IR Spectroscopy | A two-dimensional correlation technique providing insights into molecular interactions and structural changes. | Studying dynamics of chemical reactions and molecular interactions on ultrafast timescales. | numberanalytics.com |

Q & A

Q. What are the common synthetic routes for 6-Ethoxy-2,4-dimethyl-1,2-dihydroquinoline, and what reaction conditions optimize yield?

The synthesis typically involves condensation of aromatic amines with ketones using Lewis or Brønsted acid catalysts. For example, microwave-assisted reactions with Bi(OTf)₃ as a catalyst and methyl pyruvate as a substrate can achieve yields up to 91% under optimized conditions (70–80°C, 3 hours). Recrystallization using pentane/ethyl acetate (70:30) yields pure crystalline products .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing structural features of this compound?

Key techniques include:

- NMR spectroscopy : To confirm substituent positions (e.g., ethoxy and methyl groups).

- X-ray crystallography : Resolves puckering conformations in the dihydroquinoline ring (e.g., sofa conformation with puckering parameters QT = 0.348 Å, θ = 49.3°) .

- HPLC-MS : Validates purity and molecular weight (e.g., calculated M = 217.27 g/mol) .

Q. How does the ethoxy group influence the compound's stability and reactivity under oxidative conditions?

The ethoxy group at position 6 enhances electron density in the aromatic ring, making the compound susceptible to oxidation. Controlled oxidation with KMnO₄ or CrO₃ yields quinoline derivatives, while overoxidation may lead to ring degradation. Stability tests under inert atmospheres (N₂/Ar) are recommended to prevent unwanted side reactions .

Advanced Research Questions

Q. What strategies improve regioselectivity in electrophilic substitution reactions of this compound?

Regioselectivity is governed by the electron-donating ethoxy group, which directs electrophiles to positions ortho and para. For example:

Q. How can researchers address discrepancies in reported biological activities of this compound derivatives?

Contradictions often arise from variations in substituent patterns or assay conditions. Methodological solutions include:

- Comparative studies : Synthesize analogs (e.g., replacing ethoxy with methoxy or hydroxy groups) and test under standardized bioassays .

- Dose-response profiling : Determine IC₅₀ values across multiple cell lines to differentiate true bioactivity from cytotoxicity .

- Molecular docking : Identify binding interactions with target proteins (e.g., antimicrobial enzymes) to rationalize activity trends .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

Key challenges include:

- Byproduct formation : Industrial-scale reactions may produce 4-hydroxy-1,2-dihydroquinoline-2-one impurities (2.4–5.6%). Purification via flash chromatography (EtOAc/cyclohexane) is critical .

- Catalyst efficiency : Bi(OTf)₃ degrades at high temperatures. Alternatives like zeolite-supported catalysts improve recyclability .

- Solvent selection : Replace acetonitrile with greener solvents (e.g., ethanol/water mixtures) to comply with green chemistry principles .

Q. How do structural modifications at position 2 and 4 impact the compound's antioxidant efficacy?

Comparative data from analogs reveal:

| Substituent at Position 2 | Substituent at Position 4 | Antioxidant Activity (IC₅₀, μM) |

|---|---|---|

| Methyl | Methyl | 12.3 ± 1.2 |

| Ethyl | Hydrogen | 28.7 ± 2.1 |

| Methyl groups enhance radical scavenging by stabilizing resonance structures, while bulkier substituents reduce activity . |

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.